

Technical Guide: Research Utility & Synthesis of 5-Amino-2,4-dibromophenol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Amino-2,4-dibromophenol;hydrochloride
CAS No.: 2375273-78-0
Cat. No.: B3000421

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Executive Summary

5-Amino-2,4-dibromophenol (CAS 367521-07-1) is a high-value aromatic building block characterized by a meta-aminophenol core functionalized with two bromine atoms.^[1] Its specific substitution pattern—placing halogens at the ortho and para positions relative to the hydroxyl group while retaining a free amine—makes it a critical scaffold for heterocyclic synthesis (particularly quinolines and benzoxazoles) and a structural analog for bioactive marine bromophenols.

This guide provides researchers with a validated synthetic protocol, mechanistic insights into its reactivity, and its application in developing antifungal and antimicrobial agents.

Chemical Profile & Properties^{[1][2][3][4][5][6][7][8][9][10]}

Property	Data
IUPAC Name	5-Amino-2,4-dibromophenol
CAS Number	367521-07-1
Molecular Formula	C ₆ H ₅ Br ₂ NO
Molecular Weight	266.92 g/mol
Core Scaffold	3-Aminophenol (meta-aminophenol)
Appearance	Off-white to brownish crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Reactivity	Nucleophilic (via -NH ₂ and -OH); Electrophilic aromatic substitution (limited due to halogenation); Precursor for condensation reactions.

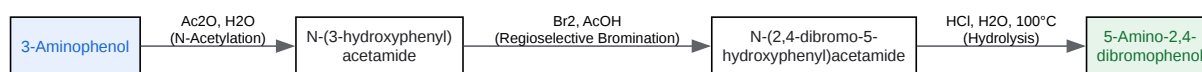
Synthetic Protocol: Regioselective Bromination

Direct bromination of 3-aminophenol is difficult to control due to the high activating power of both the hydroxyl (-OH) and amino (-NH₂) groups, often leading to oxidation or over-bromination (tribromo species). A protection-deprotection strategy is required to modulate reactivity and ensure regioselectivity at the 2 and 4 positions.

Mechanism & Pathway

The synthesis leverages the directing effects of the hydroxyl group (strong ortho/para director) and the acetamido group (moderate ortho/para director).

- Step 1 (Protection): Acetylation of the amine prevents oxidation and slightly moderates ring activation.
- Step 2 (Bromination): Electrophilic substitution occurs para to the -OH (Position 4) and ortho to the -OH (Position 2). Position 2 is also ortho to the nitrogen, making it doubly activated.
- Step 3 (Hydrolysis): Acidic removal of the acetyl group yields the free amine.



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Figure 1: Synthetic pathway for 5-Amino-2,4-dibromophenol via N-protection strategy.

Detailed Experimental Procedure

Note: All steps must be performed in a fume hood. Bromine is corrosive and toxic.

Step 1: Acetylation

- Dissolve 3-aminophenol (1.0 eq) in water/acetic acid mixture.
- Add acetic anhydride (1.1 eq) dropwise at room temperature.
- Stir for 1 hour. The product, N-(3-hydroxyphenyl)acetamide, precipitates.
- Filter, wash with cold water, and dry.

Step 2: Bromination

- Dissolve the N-(3-hydroxyphenyl)acetamide in glacial acetic acid.
- Add a solution of bromine (Br₂) (2.0 - 2.1 eq) in acetic acid dropwise over 30-60 minutes. Maintain temperature below 30°C to prevent poly-bromination.
 - Mechanistic Note: The first bromine adds para to the hydroxyl (Position 4). The second adds ortho (Position 2).
- Stir for 2-3 hours at room temperature.
- Pour the mixture into ice water. The dibromo intermediate will precipitate.[2]
- Filter and recrystallize from ethanol/water if necessary.

Step 3: Hydrolysis

- Suspend the intermediate in 6N HCl.
- Reflux at 100°C for 3 hours.
- Cool the solution to room temperature.
- Neutralize carefully with sodium acetate or sodium bicarbonate to pH ~7.
- Extract with ethyl acetate or filter the precipitated 5-Amino-2,4-dibromophenol.

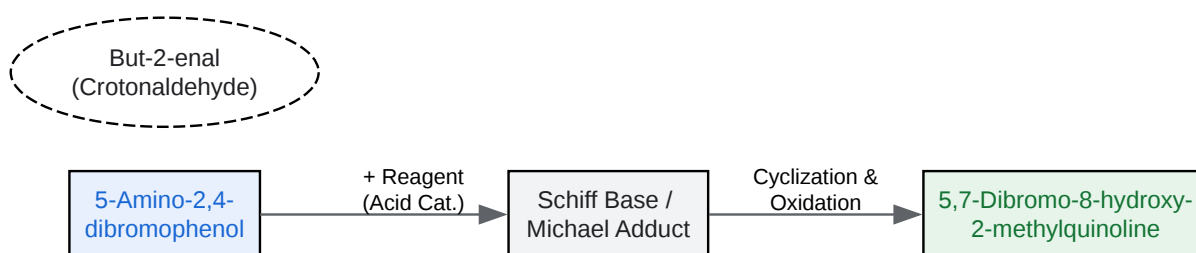
Research Applications

A. Heterocycle Synthesis (Quinolines & Benzoxazoles)

The primary utility of 5-Amino-2,4-dibromophenol is as a "bifunctional" scaffold. The adjacent (ortho) relationship between the -OH and the Br (at pos 4) or the -NH₂ and Br (at pos 4 or 6 relative to amine) allows for metal-catalyzed cyclizations, while the meta-relationship of OH/NH₂ allows for Skraup-type condensations.

Case Study: Antifungal Quinaldine Derivatives Research has demonstrated the use of this compound to synthesize brominated quinaldines (2-methylquinolines) via condensation with crotonaldehyde (but-2-enal).

- Reaction: Doebner-Miller synthesis.
- Outcome: The resulting quinoline retains the bromine substituents, which significantly enhances lipophilicity and antifungal potency against strains like *Candida albicans*.



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Figure 2: Synthesis of bioactive quinoline derivatives from 5-Amino-2,4-dibromophenol.

B. Marine Natural Product Analogs

Brominated phenols are ubiquitous in marine algae (e.g., Rhodomela species) and exhibit potent antioxidant and antimicrobial activities.[3]

- Research Use: 5-Amino-2,4-dibromophenol serves as a synthetic analog to screen for structure-activity relationships (SAR).
- Hypothesis: The amino group provides a handle for further derivatization (e.g., amide coupling) that is not present in natural poly-bromophenols, allowing researchers to improve solubility and bioavailability of these marine-inspired drugs.

Safety & Handling

Hazard Class: Irritant / Potential Sensitizer.

- Skin/Eye Contact: Halogenated phenols can cause severe irritation and burns. Wear nitrile gloves and safety goggles.
- Inhalation: Dust may be irritating to the respiratory tract. Use in a fume hood.
- Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

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- Synthesis of 3-aminophenol. (n.d.). PrepChem. (Background on the precursor molecule).

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Sources

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- To cite this document: BenchChem. [Technical Guide: Research Utility & Synthesis of 5-Amino-2,4-dibromophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3000421/docs#technical-guide-research-utility-synthesis-of-5-amino-2-4-dibromophenol>]

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